2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Description
2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 1002338-21-7) is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O and a molecular weight of 257.34 g/mol . Its structure features a hexahydroimidazo[1,5-a]pyrazin-3-one core fused with a 2,3-dihydro-1H-indenyl substituent. This compound belongs to a class of imidazo-pyrazinone derivatives, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant activities .
The compound’s synthesis typically involves cyclization reactions using intermediates like 3-aminomethyl-1-methylpiperazine or alkylation of sodium salts in polar aprotic solvents such as DMF .
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C15H19N3O/c19-15-17-7-6-16-9-14(17)10-18(15)13-5-4-11-2-1-3-12(11)8-13/h4-5,8,14,16H,1-3,6-7,9-10H2 |
InChI Key |
ISFPCGWRLHJQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CC4CNCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the construction of the imidazo[1,5-a]pyrazine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-(2,3-dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, highlighting key differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights
- Substituent Effects: Aromatic vs. Halogenated Derivatives: The 3-chlorophenyl analog (CAS: 91532-92-2) demonstrates increased molecular weight and toxicity (LD₅₀ >600 mg/kg in mice), suggesting halogenation may improve potency but requires careful toxicity profiling . Salt Forms: Hydrochloride salts (e.g., CAS: 1002338-43-3 and 1376340-66-7) enhance aqueous solubility, a critical factor for oral bioavailability .
Pharmacological Profiles :
- The 7-methyl-substituted analogs (e.g., CAS: 83898-63-9) exhibit anti-inflammatory and coronary dilator activities, though specific data for the target compound remain unreported .
- Thienyl-substituted derivatives (CAS: 1002404-88-7) may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation .
Biological Activity
The compound 2-(2,3-dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 257.33 g/mol. The structure features a hexahydroimidazo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some research indicates that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The anticancer effects of 2-(2,3-dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one are believed to involve the following mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated significant inhibition of cell growth in breast and lung cancer cell lines.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Breast Cancer Cells :
- A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value indicating effective growth inhibition at low concentrations.
- Morphological changes consistent with apoptosis were observed under microscopy.
-
Lung Cancer Model :
- In vitro tests against A549 lung cancer cells showed a dose-dependent reduction in viability, suggesting potential for further development as an anticancer agent.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has yielded mixed results. Initial screenings against various bacterial strains indicated some level of activity; however, further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Neuroprotective Effects
Preliminary investigations into the neuroprotective capabilities of the compound suggest that it may modulate pathways involved in oxidative stress and inflammation. These properties could make it a candidate for further research in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic routes for 2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, and how can reaction conditions be optimized for yield improvement?
Basic
Synthetic routes typically involve multi-step heterocyclic condensation, leveraging nucleophilic substitution or cycloaddition reactions. For example, analogous imidazo[1,5-a]pyrazine derivatives are synthesized via cyclization of amino alcohols with carbonyl intermediates under reflux in aprotic solvents like DMF or THF . Optimization strategies include:
- Temperature control : Maintaining 80–110°C to balance reaction rate and byproduct formation.
- Catalyst selection : Using Pd-mediated coupling for aryl group introduction (e.g., indenyl moieties) .
- Solvent polarity : Polar solvents enhance solubility of intermediates, improving cyclization efficiency .
How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
Advanced
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Methodological solutions include:
- Multi-technique cross-validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural assignments .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Purification protocols : Employ preparative HPLC with gradient elution to isolate isomers or byproducts .
What are the recommended storage conditions to ensure the stability of this compound under laboratory settings?
Basic
Stability is influenced by hygroscopicity and photolytic sensitivity. Recommended practices:
- Storage environment : Argon or nitrogen atmosphere in amber glass vials to prevent oxidation and light exposure .
- Temperature : –20°C for long-term storage; short-term use at 4°C with desiccants (e.g., silica gel) .
- Handling : Avoid aqueous solutions unless buffered at neutral pH to prevent hydrolysis .
What methodological approaches are effective in studying the environmental fate and biodegradation pathways of this compound?
Advanced
Environmental studies require interdisciplinary strategies:
- Isotopic labeling : Use C-labeled analogs to track degradation products in soil/water matrices .
- Biotic/abiotic assays : Conduct OECD 301F (ready biodegradability) tests under controlled aerobic conditions .
- Analytical tools : LC-MS/MS and QTOF-MS for identifying metabolites, paired with ecotoxicity assays (e.g., Daphnia magna) .
Which analytical techniques are most suitable for purity assessment and structural elucidation of this compound?
Basic
Critical techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity >98% .
- Spectroscopy : H NMR (DMSO-d6) for proton environments; FT-IR for functional group verification (e.g., carbonyl at ~1700 cm) .
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion confirmation .
How can computational chemistry be integrated into the design of analogs with improved pharmacological properties?
Advanced
Computational workflows enhance rational design:
- Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- QSAR modeling : Correlate substituent effects (e.g., indenyl groups) with bioavailability using partial least squares regression .
- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
What safety precautions are necessary when handling this compound in aqueous or oxidative environments?
Basic
Hazard mitigation strategies:
- PPE : Nitrile gloves, lab coat, and goggles; fume hood use for weighing .
- Incompatibility avoidance : Separate from strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
What strategies are employed to overcome solubility challenges in formulation studies for in vivo applications?
Advanced
Address poor aqueous solubility via:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in preclinical models .
- Salt formation : Synthesize hydrochloride or trifluoroacetate salts to improve crystallinity .
- Prodrug design : Introduce phosphate esters or glycosides for hydrolytic activation in physiological conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
